Pentafluoropropionyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

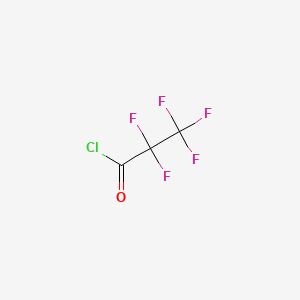

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMNLEQWIMKCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059967 | |

| Record name | Perfluoropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-59-3 | |

| Record name | 2,2,3,3,3-Pentafluoropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluoropropionyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3MJ472AQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Pentafluoropropionyl Chloride for Advanced Research Applications

Introduction: Pentafluoropropionyl chloride (PFPC) is a pivotal fluorinated building block in modern organic synthesis. Characterized by the highly reactive acyl chloride functional group appended to a short, perfluorinated carbon chain (CF₃CF₂COCl), its utility spans from the synthesis of complex pharmaceuticals to the development of advanced materials. The pronounced electron-withdrawing nature of the pentafluoroethyl group significantly modulates the reactivity of the carbonyl center, rendering PFPC an indispensable reagent for introducing the pentafluoropropionyl moiety into a diverse range of molecules. This guide offers an in-depth exploration of the physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective and safe application in experimental workflows.

Section 1: Chemical Identity and Structure

Precise identification is the cornerstone of chemical research and safety. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number, 422-59-3.[1][2][3][4] The structural and molecular identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 422-59-3 | [1][2][5] |

| IUPAC Name | 2,2,3,3,3-pentafluoropropanoyl chloride | [1] |

| Synonyms | Perfluoropropionyl chloride, Propanoyl chloride, pentafluoro- | [1][4][5] |

| Molecular Formula | C₃ClF₅O | [1][2][5][6] |

| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)F)Cl | [1][6] |

| InChI | InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9 | [1][5][6] |

| InChIKey | SHMNLEQWIMKCQA-UHFFFAOYSA-N |[1][5][6] |

The molecule's structure features a central carbonyl group, which is rendered highly electrophilic by two adjacent, powerful electron-withdrawing entities: the chlorine atom and the pentafluoroethyl group. This electronic arrangement is the primary driver of its high reactivity, particularly towards nucleophiles.

Section 2: Core Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification procedures. This compound is a colorless, volatile liquid with a sharp, corrosive odor. Its properties are dominated by the presence of five fluorine atoms, which impart a high molecular weight and density relative to its non-fluorinated analog, propionyl chloride.

Table 2: Physical Properties of this compound

| Property | Value | Notes and References |

|---|---|---|

| Molecular Weight | 182.47 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 37-39 °C | Source: CAS Common Chemistry[7] |

| Density | ~1.57 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.32 | |

| Solubility | Reacts violently with water. Soluble in many aprotic organic solvents (e.g., diethyl ether, dichloromethane, tetrahydrofuran). | [8] |

| Vapor Pressure | High; volatile at room temperature. | |

Causality Behind the Properties:

-

Boiling Point: The boiling point of PFPC (37-39 °C) is significantly lower than that of its non-fluorinated counterpart, propionyl chloride (80 °C).[7][9] This is a classic example of the effect of fluorination on intermolecular forces. Despite the increased molecular weight and polarity of the C-F bonds, the dense electron clouds of the fluorine atoms are not easily polarized, leading to weaker van der Waals forces and consequently, higher volatility.

-

Density: The high density is a direct result of the high atomic mass of fluorine and chlorine relative to hydrogen.

-

Reactivity with Water: The compound reacts violently with water and other protic nucleophiles (e.g., alcohols, primary/secondary amines).[8] This is due to the extreme electrophilicity of the carbonyl carbon, which is readily attacked by the lone pair of electrons on the oxygen atom of water, leading to a rapid hydrolysis reaction that liberates pentafluoropropionic acid and corrosive hydrogen chloride (HCl) gas.

Section 3: Safety, Handling, and Storage

Authoritative Insight: The high reactivity of this compound makes it a hazardous substance that demands rigorous adherence to safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[8][10][11] Inhalation can be harmful and may cause corrosive injuries to the respiratory tract.[10]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS05 | H314: Causes severe skin burns and eye damage.[8] | | | GHS07 | H332: Harmful if inhaled. |Mandatory Handling and Storage Protocol

This protocol is designed as a self-validating system. Failure to adhere to any step compromises the entire safety framework.

-

Engineering Controls (Primary Barrier):

-

Justification: To prevent inhalation of corrosive vapors and to contain any accidental spills.

-

Action: All manipulations MUST be performed inside a certified chemical fume hood with a sash height that ensures adequate airflow.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Dispensing and Transfer:

-

Justification: The compound is moisture-sensitive and reacts violently with water.

-

Action: Use oven-dried glassware and conduct transfers under an inert atmosphere (e.g., Nitrogen or Argon) using gas-tight syringes or cannulas. Never expose the reagent to the open atmosphere.[8]

-

-

Storage:

-

Justification: To maintain chemical integrity and prevent accidental release.

-

Action: Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area designated for corrosive materials.[8][11] The recommended storage temperature is 2-8 °C.[8] Store away from incompatible materials such as water, bases, alcohols, and oxidizing agents.[11][12]

-

-

Waste Disposal:

-

Justification: To neutralize reactivity and comply with environmental regulations.

-

Action: Dispose of contents and container in accordance with local, regional, and national regulations.[10] Small amounts of excess reagent can be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. This must be done in a fume hood.

-

Workflow for Safe Handling

Caption: Safe handling workflow for this compound.

Section 4: Core Applications in Research and Development

The primary utility of this compound lies in its function as a potent acylating agent. The pentafluoropropionyl (PFP) group it installs serves two main purposes in drug development and analytical science:

-

Modulation of Physicochemical Properties: In medicinal chemistry, the introduction of a PFP group can significantly alter a drug candidate's properties. The high lipophilicity of the fluorinated chain can enhance membrane permeability, while its metabolic stability can increase the drug's half-life. Chlorine-containing molecules are vital ingredients in many pharmaceuticals.[13]

-

Derivatization for Analysis: The PFP group is strongly electron-capturing. This makes it an excellent derivatizing agent for enhancing the sensitivity of analytes (e.g., amines, alcohols, phenols) in gas chromatography with electron capture detection (GC-ECD), a technique used for trace-level quantification.

General Reaction Scheme: Acylation

Sources

- 1. Perfluoropropionyl chloride | C3ClF5O | CID 67911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 422-59-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 422-59-3 [chemicalbook.com]

- 4. China this compound 422-59-3 [chinachemnet.com]

- 5. CAS 422-59-3: 2,2,3,3,3-Pentafluoropropanoyl chloride [cymitquimica.com]

- 6. PubChemLite - this compound (C3ClF5O) [pubchemlite.lcsb.uni.lu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Pentafluoropropionyl Chloride in Advanced Synthesis

An In-depth Technical Guide to the Synthesis and Purification of Pentafluoropropionyl Chloride

This compound (C₃ClF₅O), a highly reactive acyl chloride, serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its perfluorinated ethyl chain imparts unique properties, such as enhanced thermal stability, lipophilicity, and metabolic resistance, to target molecules. This makes it an invaluable reagent for introducing the pentafluoropropionyl group into complex structures, thereby modifying their biological activity and pharmacokinetic profiles.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of high-purity this compound. We will delve into the causal chemistry behind the chosen protocols, offering not just a series of steps but a self-validating system built on established principles of organic chemistry. The focus is on the robust and widely adopted method of converting pentafluoropropionic acid to its corresponding acyl chloride using thionyl chloride, followed by purification via fractional distillation.

Key Compound Properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 422-59-3[3] | C₃ClF₅O | 182.47[3] | 7-9[4] | ~1.602[4] |

| Pentafluoropropionic Acid | 422-64-0[5][6] | C₃HF₅O₂ | 164.03[5][6] | 96-97[5][6] | ~1.561[6] |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 76 | ~1.636 |

Part 1: Synthesis via Chlorination of Pentafluoropropionic Acid

Core Principle & Rationale for Reagent Selection

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom.[7] While several chlorinating agents exist (e.g., PCl₃, PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is exceptionally well-suited for this transformation for several key reasons.[8][9][10]

-

Favorable Byproducts: The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[11] Both are gases at typical reaction temperatures, allowing them to be easily removed from the reaction mixture, which drives the equilibrium towards the product side according to Le Châtelier's principle. This simplifies the subsequent purification process significantly compared to methods that yield liquid or solid byproducts.[7][9]

-

Ease of Removal: Thionyl chloride has a relatively low boiling point (76 °C), making it straightforward to remove any excess reagent from the lower-boiling this compound product via distillation.[10]

The Reaction Mechanism: A Stepwise Explanation

The reaction proceeds through a nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for controlling the reaction and troubleshooting potential issues. The process is catalyzed by N,N-dimethylformamide (DMF).[10]

-

Activation of Carboxylic Acid: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a highly reactive acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group.[12][13]

-

Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable leaving group, which subsequently decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The protonated oxygen is deprotonated, yielding the final product, this compound, along with HCl.[11]

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol: Synthesis

Safety First: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride and pentafluoropropionic acid are corrosive and react violently with water.[14] this compound is also corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15]

Equipment:

-

Round-bottom flask (dried in an oven)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Pentafluoropropionic Acid | 164.03 | 164.0 g | 1.0 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 142.8 g (85 mL) | 1.2 | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | ~0.5 mL | - | Catalytic |

Procedure:

-

Setup: Assemble the dry round-bottom flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware joints are properly sealed. The top of the condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: Place the pentafluoropropionic acid (1.0 mol) into the round-bottom flask. Add a catalytic amount of DMF (a few drops) to the acid.

-

Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (1.2 mol). Begin stirring the pentafluoropropionic acid and add the thionyl chloride dropwise over 30-45 minutes. Causality Note: A slow, controlled addition is crucial to manage the initial exothermic reaction and the vigorous evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain the reflux for 2-3 hours. Causality Note: Heating ensures the reaction goes to completion. The reflux action prevents the loss of volatile reactants or products.

-

Completion Check: The reaction is generally considered complete when the evolution of gases ceases. The solution should become clear.

Part 2: Purification by Fractional Distillation

Core Principle & Rationale

The crude product contains the desired this compound, unreacted thionyl chloride, and potentially trace amounts of the starting acid. Fractional distillation is the ideal method for purification because the components have sufficiently different boiling points.[7][8][9]

-

This compound: bp 7-9 °C

-

Thionyl Chloride: bp 76 °C

-

Pentafluoropropionic Acid: bp 96-97 °C

The significant difference in boiling points allows for a clean separation, yielding a high-purity final product.[7]

Detailed Experimental Protocol: Purification

Safety First: Ensure the distillation apparatus is vented through a scrubbing system (e.g., a beaker with NaOH solution) to neutralize any escaping acidic gases like HCl or SO₂.

Equipment:

-

Distillation flask (from the reaction)

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask (pre-weighed and cooled in an ice bath)

Procedure:

-

Apparatus Assembly: Reconfigure the reaction setup for fractional distillation. Attach the fractionating column to the reaction flask, followed by the distillation head, condenser, and receiving flask. Ensure all connections are secure.

-

Distillation: Gently heat the crude reaction mixture. Causality Note: A slow and steady heating rate is essential for efficient fractionation.

-

Fraction Collection:

-

Fore-run: Discard any initial distillate that comes over at a very low temperature.

-

Product Fraction: Carefully collect the fraction that distills at the boiling point of this compound (7-9 °C). The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.

-

Residue: Once the temperature begins to rise sharply above 10 °C, stop the distillation. The remaining residue in the flask will contain excess thionyl chloride and other high-boiling impurities.

-

-

Storage: Transfer the purified, colorless liquid product to a dry, sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and store it in a refrigerator or freezer to prevent degradation.

Caption: Synthesis and Purification Workflow.

Part 3: Analytical Characterization and Quality Control

To ensure the final product meets the high standards required for research and development, its purity must be verified using standard analytical techniques.

-

Gas Chromatography (GC): An effective method to determine the percentage purity of the volatile product and detect any remaining starting materials or byproducts.[8]

-

Infrared (IR) Spectroscopy: Will show a characteristic strong absorbance for the acyl chloride carbonyl (C=O) group, typically around 1800-1820 cm⁻¹. The absence of a broad -OH stretch (from the carboxylic acid) indicates a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for confirming the structure of the C₂F₅ group.

Typical Quality Specifications:

| Parameter | Specification |

| Purity (by GC) | ≥ 97%[16] |

| Appearance | Clear, colorless liquid |

| Moisture | ≤ 0.5%[16] |

References

- U.S.

- "SOCl2 Reaction with Carboxylic Acids," Chemistry Steps.

- U.S.

- "Conversion of carboxylic acids to acid chlorides," Chemistry LibreTexts.

- "preparation of acyl chlorides (acid chlorides)," Chemguide.

- "this compound," Alachem Co., Ltd.

- "Organic Syntheses Procedure," Organic Syntheses.

- "Perfluoropropionyl chloride | C3ClF5O | CID 67911," PubChem, NIH.

- Chinese Patent CN102838473A, "High-purity acetyl chloride and preparation method thereof," Google P

- "Perfluoropropionic acid," Wikipedia.

- "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides," Master Organic Chemistry.

- "Pentafluoropropionic acid SAFETY D

- "Test for Acyl Chlorides," Save My Exams.

- "this compound | 422-59-3," ChemicalBook.

- "this compound SAFETY D

- "Preparation of Acyl Chlorides," Chemistry LibreTexts.

- "Perfluoropropionic acid 50 µg/mL in Methanol:W

- "acetyl chloride," Organic Syntheses.

- "[ChemPlayer Reupload]Prepar

- "SAFETY D

- "Reaction of Carboxylic acid with Thionyl chloride," YouTube.

- "Propionyl chloride SAFETY D

- "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," PubMed Central.

- "Pentafluoropropionic acid 97," Sigma-Aldrich.

- "Acyl chloride," Wikipedia.

- Chinese Patent CN117209377B, "Continuous synthesis method of propionyl chloride," Google P

- "Pentafluoropropionic Acid (ca. 0.5 mol/L in Water) [Ion-Pair Reagent for LC-MS]," TCI America.

- "Acid to Acid Chloride - Common Conditions," Organic Chemistry D

- "MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE," Sisco Research Labor

- "Pentafluoropropionic acid, 97%," Thermo Scientific Chemicals.

-

"Applications of the Pharmacophore Concept in Natural Product inspired Drug Design," National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx1PihMpzD1eEoxyflRObmzOlsGkysCLJQkSdeeb90r1G3kyd8NgyP-VdnvjH4y2mA6KDu7grBRFJzh3YF2ETTBNIIsrnKB1ACX4vJyukqR58dJwuqAWINpMTxAWRLn-WILYgOfRLCOXopBNk=]([Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluoropropionyl chloride | C3ClF5O | CID 67911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 422-59-3 [chemicalbook.com]

- 5. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 6. ペンタフルオロプロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 422-59-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

Pentafluoropropionyl chloride molecular weight and formula

An In-depth Technical Guide to Pentafluoropropionyl Chloride: Properties, Applications, and Experimental Protocols

Executive Summary

This compound (PFPC) is a highly reactive acyl chloride that serves as a critical reagent in specialized fields of chemical analysis and synthesis. Characterized by its perfluorinated carbon chain, it is primarily utilized as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for gas chromatography (GC), particularly with electron capture detection (ECD) and mass spectrometry (MS). This guide provides a comprehensive overview of PFPC's fundamental properties, explores the mechanistic basis for its applications, details a validated experimental protocol for its use in sample derivatization, and outlines essential safety and handling procedures for laboratory professionals.

Core Physicochemical Properties

The utility of this compound in scientific applications is directly linked to its distinct physical and chemical characteristics. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃ClF₅O | [1][2] |

| Molecular Weight | 182.47 g/mol | [1][3] |

| CAS Number | 422-59-3 | [1][2][3] |

| IUPAC Name | 2,2,3,3,3-pentafluoropropanoyl chloride | [1] |

| Boiling Point | 7-9 °C | [3] |

| Density | 1.602 g/mL at 25 °C | [3] |

| Synonyms | Perfluoropropionyl chloride, PFPC | [1][2] |

Chemical Structure and Reactivity

The functionality of this compound is dictated by its molecular structure, which features a highly reactive acyl chloride group attached to a short, electron-withdrawing pentafluoroethyl chain.

Sources

Pentafluoropropionyl chloride suppliers and purity grades

An In-Depth Technical Guide to Pentafluoropropionyl Chloride: Supplier Selection, Purity Grade Analysis, and Application Protocols

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (PFPC). We will delve into the critical aspects of selecting appropriate purity grades, identifying reputable suppliers, and implementing robust handling and application protocols to ensure experimental success and data integrity.

Introduction to this compound (PFPC)

This compound (CAS No. 422-59-3), with the chemical formula C₃ClF₅O, is a highly reactive acyl chloride. Its utility in the scientific field, particularly in analytical chemistry and drug development, stems from its role as a potent derivatizing agent. The pentafluoropropionyl (PFP) group, once attached to an analyte, imparts desirable properties for analysis, most notably for gas chromatography (GC).

The primary function of derivatization with PFPC is to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as amines, phenols, and alcohols. Furthermore, the five fluorine atoms make the resulting PFP derivatives highly sensitive to electron capture detection (ECD), enabling trace-level quantification of analytes in complex matrices.

Decoding Purity Grades: A Critical Analysis

The selection of an appropriate purity grade is paramount and directly impacts the reliability and accuracy of experimental results. Commercially available PFPC is typically offered in grades ranging from 98% to >99.5%. Understanding the implications of these grades requires looking beyond the percentage and considering the nature of potential impurities.

Common Purity Grades & Their Implications:

-

≥98% Purity: Suitable for general synthesis or less sensitive analytical applications. Impurities may include starting materials, by-products like hexafluoropropene, or hydrolysis products such as pentafluoropropionic acid and hydrogen chloride (HCl). These impurities can interfere with derivatization reactions or introduce extraneous peaks in chromatograms.

-

≥99% to 99.5% Purity: This is often considered a standard grade for routine analytical work, such as quality control assays. It offers a good balance between cost and purity, with reduced levels of interfering impurities.

-

>99.5% (High Purity/Anhydrous): Essential for trace analysis, metabolomics, and clinical diagnostics where sensitivity and specificity are critical. These grades are typically packaged under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture, which would form pentafluoropropionic acid.

Key Impurities and Their Impact:

| Impurity | Chemical Formula | Source | Potential Impact |

| Pentafluoropropionic Acid | C₃HF₅O₂ | Hydrolysis of PFPC | Can compete in derivatization reactions, leading to incomplete reactions and inaccurate quantification. |

| Hydrogen Chloride (HCl) | HCl | Hydrolysis of PFPC | Corrosive; can degrade GC columns and affect sensitive detectors. |

| Unreacted Starting Materials | Varies | Synthesis Process | May introduce interfering peaks in analytical runs. |

The choice of purity is therefore a function of the application's sensitivity. For quantitative analysis of a drug metabolite in plasma at picogram levels, a >99.5% anhydrous grade is non-negotiable. For synthesizing a larger quantity of a derivative for structural characterization, a 98% grade may suffice.

Supplier Selection and Qualification

Choosing a supplier is not merely a transactional decision; it is a critical step in ensuring the long-term reproducibility of your work. Reputable suppliers provide comprehensive documentation and maintain stringent quality control.

Major Suppliers of this compound:

| Supplier | Purity Grades Offered | Key Strengths |

| MilliporeSigma (Sigma-Aldrich) | Typically ≥98%, ≥99% | Extensive documentation (CoA, SDS), broad availability, well-established in research communities. |

| Thermo Fisher Scientific (Alfa Aesar) | Often offers ≥99% | Strong portfolio of analytical reagents, detailed product specifications. |

| TCI (Tokyo Chemical Industry) | Wide range, including >99.0% | Known for high-quality organic reagents, excellent batch-to-batch consistency. |

| SynQuest Laboratories, Inc. | Specializes in fluorinated compounds, often offering high-purity grades (e.g., 99%) | Expertise in fluorochemistry, providing high-purity and specialty products. |

| Santa Cruz Biotechnology, Inc. | Offers various grades, including 99% | Broad catalog of biochemicals and reagents for research. |

Supplier Qualification Workflow:

The following diagram outlines a logical workflow for selecting and qualifying a PFPC supplier.

Caption: Workflow for Supplier Qualification.

Experimental Protocol: Derivatization of a Primary Amine for GC-MS Analysis

This protocol provides a self-validating methodology for the derivatization of a primary amine analyte using PFPC. The inclusion of a blank and a quality control (QC) sample is essential for trustworthiness.

A. Materials and Reagents:

-

This compound (PFPC), >99.5% Anhydrous Grade

-

Analyte Stock Solution (e.g., 1 mg/mL Amphetamine in Methanol)

-

Internal Standard (IS) Stock Solution (e.g., 1 mg/mL Amphetamine-d5 in Methanol)

-

Ethyl Acetate, HPLC Grade

-

Pyridine or Triethylamine (TEA), as catalyst

-

Nitrogen Gas, high purity

-

2 mL GC Vials with PTFE-lined caps

B. Protocol Steps:

-

Sample Preparation:

-

Label three GC vials: "Blank", "QC", "Sample".

-

To the "Blank" vial, add 100 µL of the extraction solvent (e.g., Ethyl Acetate).

-

To the "QC" and "Sample" vials, add the appropriate volume of the extracted sample or standard solution.

-

To all vials, add 10 µL of the Internal Standard solution.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Causality: This step is critical to remove water and protic solvents that would consume the PFPC reagent.

-

-

Derivatization Reaction:

-

To each dry residue, add 50 µL of Ethyl Acetate and 10 µL of the catalyst (Pyridine or TEA). Vortex briefly. Causality: The catalyst acts as an HCl scavenger, driving the reaction to completion.

-

Add 25 µL of PFPC to each vial. Cap immediately and tightly.

-

Vortex for 30 seconds.

-

Incubate the vials at 70°C for 20 minutes in a heating block.

-

-

Post-Reaction Workup:

-

Allow the vials to cool to room temperature.

-

Evaporate the contents to dryness under a gentle stream of nitrogen. Causality: This removes excess PFPC and catalyst, which can be detrimental to the GC column.

-

Reconstitute the residue in 100 µL of Ethyl Acetate.

-

Vortex, and transfer the supernatant to a new GC vial with a micro-insert.

-

-

Analysis:

-

Inject 1 µL of the final solution onto the GC-MS system.

-

The "Blank" sample should be free of analyte and IS peaks, confirming the cleanliness of the reagents and system.

-

The "QC" sample confirms the efficiency of the derivatization and the stability of the analytical system.

-

C. Experimental Workflow Diagram:

Caption: GC-MS Derivatization Workflow.

Handling and Storage

This compound is corrosive and highly sensitive to moisture. Proper handling is essential for both safety and reagent longevity.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. For high-purity grades, storage in a desiccator or glovebox is recommended.

-

Handling: Always handle PFPC in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Use syringes or cannulas that have been dried in an oven to dispense the reagent. Ampules should be opened just before use, and any unused portion of the reagent in the ampule should be properly quenched and discarded.

Conclusion

The successful use of this compound hinges on a thorough understanding of purity grades, a diligent supplier qualification process, and meticulous execution of handling and experimental protocols. By matching the reagent grade to the application's sensitivity and validating procedures with blanks and controls, researchers can ensure the generation of high-quality, reproducible data. This guide serves as a foundational resource for scientists aiming to leverage the power of PFPC in their analytical and synthetic workflows.

References

A Guide to the Spectroscopic Characterization of Pentafluoropropionyl Chloride

Introduction: The Analytical Imperative for Pentafluoropropionyl Chloride

This compound (C₃ClF₅O) is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1] Its perfluorinated ethyl group (CF₃CF₂-) imparts unique electronic properties and metabolic stability to target molecules, while the highly reactive acyl chloride moiety (-COCl) serves as an efficient handle for acylation reactions. The precise and unambiguous characterization of this reagent is paramount to ensure reaction success, product purity, and process reproducibility.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not always readily available in public databases, this guide synthesizes data from analogous compounds and first principles to present a robust, predictive, and interpretive framework for researchers.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Signature

¹⁹F NMR is the most direct and informative technique for confirming the identity and purity of this compound. The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, affording high sensitivity and sharp signals.[2] The spectrum is characterized by two distinct multiplets arising from the two non-equivalent fluorine environments, with chemical shifts reported relative to a CFCl₃ standard at 0 ppm.[3]

Interpreting the ¹⁹F NMR Spectrum

The spectrum is a classic example of homonuclear coupling. The three fluorine atoms of the trifluoromethyl (-CF₃) group are coupled to the two fluorine atoms of the difluoromethylene (-CF₂-) group, and vice-versa.

-

-CF₃ Signal: This signal appears as a triplet because its three equivalent fluorine nuclei are coupled to the two adjacent -CF₂- fluorines (n+1 rule, where n=2).

-

-CF₂- Signal: This signal appears as a quartet as its two equivalent fluorine nuclei are coupled to the three adjacent -CF₃- fluorines (n+1 rule, where n=3).

The integration of these signals should yield a 3:2 ratio, corresponding to the number of fluorine atoms in each environment.

Predicted ¹⁹F NMR Data

The chemical shifts are influenced by the local electronic environment. The -CF₂- group, being directly attached to the electron-withdrawing carbonyl group, is expected to be significantly deshielded (shifted downfield) compared to the terminal -CF₃ group.

| Assignment | Predicted δ (ppm) | Splitting Pattern | Coupling Constant (JFF) |

| -CF₃ | ~ -81 to -85 | Triplet (t) | ~ 2-10 Hz |

| -CF₂- | ~ -118 to -122 | Quartet (q) | ~ 2-10 Hz |

| Note: Chemical shifts are estimates based on typical values for perfluoroalkyl chains. The sign convention for older literature may be reversed.[3][4] |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Prepare a ~5-10% (v/v) solution of this compound in a deuterated solvent devoid of fluorine, such as CDCl₃ or Acetone-d₆.

-

Instrument Setup: Use a standard NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Referencing: Use an external standard of CFCl₃ or a secondary standard with a known chemical shift.

-

Acquisition: Acquire a simple 1D ¹⁹F spectrum. Proton decoupling is generally not required unless H-F couplings are a concern from impurities or reaction products. A sufficient relaxation delay (e.g., 5 seconds) should be used for accurate integration.

Visualization: ¹⁹F-¹⁹F Spin-Spin Coupling

The following diagram illustrates the coupling relationship between the fluorine environments in this compound.

Caption: Coupling (JFF) between the CF₃ and CF₂ groups gives rise to the characteristic triplet and quartet signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than ¹⁹F NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. The spectrum is expected to show three distinct signals corresponding to the three carbon atoms: the carbonyl carbon (C=O), the difluoromethylene carbon (-CF₂-), and the trifluoromethyl carbon (-CF₃).

Interpreting the ¹³C NMR Spectrum

A key feature of the ¹³C spectrum of fluorinated compounds is the presence of large carbon-fluorine (¹JCF) and smaller two-bond (²JCF) coupling constants.[5] This coupling splits the carbon signals into multiplets.

-

-CF₃ Signal: This carbon is directly bonded to three fluorine atoms, resulting in a quartet due to ¹JCF coupling.

-

-CF₂- Signal: This carbon is bonded to two fluorine atoms, resulting in a triplet due to ¹JCF coupling. It will also exhibit smaller secondary coupling to the -CF₃ fluorines.

-

C=O Signal: The carbonyl carbon is not directly bonded to fluorine but will be split into a triplet by the two fluorines on the adjacent -CF₂- group (²JCF coupling).

Obtaining high-quality spectra can be challenging, as carbons bonded to fluorine often exhibit signal broadening and can be difficult to detect in standard proton-decoupled experiments due to inefficient relaxation.[6]

Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Splitting Pattern | Coupling Constant (JCF) |

| C=O | ~ 160 | Triplet (t) | ²JCF ~ 25-40 Hz |

| -CF₂- | ~ 115 (quartet of triplets) | Triplet (t) | ¹JCF ~ 280-300 Hz |

| -CF₃ | ~ 118 (triplet of quartets) | Quartet (q) | ¹JCF ~ 280-300 Hz |

| Note: Chemical shifts are strongly influenced by the perfluoroalkyl group and are predicted based on general trends for fluorinated carbonyl compounds. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A concentrated solution (>20% v/v) in a suitable deuterated solvent (e.g., Acetone-d₆) is recommended to compensate for the low sensitivity.

-

Instrument Setup: Use a high-field spectrometer with a sensitive cryoprobe if available.

-

Acquisition: A standard proton-decoupled ¹³C experiment can be used. A longer acquisition time and a large number of scans are typically necessary. A fluorine-decoupled ¹³C experiment can be performed to simplify the spectrum to three singlets, confirming the carbon assignments.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the acyl chloride carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Interpreting the IR Spectrum

The spectrum is expected to be dominated by two main regions:

-

Carbonyl (C=O) Stretching Region: Acyl chlorides exhibit a very strong C=O stretching absorption at a high wavenumber. The strong electron-withdrawing effect of the perfluoroalkyl group further shifts this band to an even higher frequency compared to non-fluorinated analogues.[7]

-

Carbon-Fluorine (C-F) Stretching Region: The C-F bonds give rise to multiple, very strong, and broad absorption bands in the fingerprint region. This is a characteristic feature of all perfluorinated compounds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1815 | Very Strong, Sharp | C=O stretch (Acyl Chloride) |

| ~ 1100 - 1350 | Very Strong, Broad | C-F stretches |

| ~ 700 - 800 | Medium-Strong | C-Cl stretch |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty salt plates first. Then, collect the sample spectrum and ratio it against the background. Typically, 16-32 scans are sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method.

Interpreting the Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (~182 g/mol ). A crucial feature will be the isotopic pattern of chlorine: two peaks will be observed, one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2), in an approximate 3:1 intensity ratio.[8]

-

Fragmentation: The molecular ion is unstable and will fragment. The C-C and C-Cl bonds adjacent to the carbonyl group are common points of cleavage.[9][10] Stable acylium ions ([RCO]⁺) are often prominent fragments.

Predicted Fragmentation Pathway

-

Loss of Chlorine: The initial fragmentation is likely the loss of a chlorine radical to form the stable pentafluoropropionyl acylium ion.

-

Loss of Carbon Monoxide: The acylium ion can then lose carbon monoxide (CO).

-

Further Fragmentation: The resulting perfluoroethyl cation can further fragment by losing a CF₂ group.

Predicted Mass Spectrum Data

| m/z | Ion Formula | Identity / Origin |

| 182 / 184 | [C₃F₅OCl]⁺ | Molecular Ion (M⁺ / M+2) |

| 147 | [C₃F₅O]⁺ | M⁺ - Cl |

| 119 | [C₂F₅]⁺ | M⁺ - COCl |

| 69 | [CF₃]⁺ | Fragmentation of C₂F₅⁺ |

Visualization: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation steps for this compound under Electron Ionization (EI) conditions.

Conclusion

The multi-technique spectroscopic analysis outlined in this guide provides a comprehensive and self-validating system for the characterization of this compound. ¹⁹F NMR offers the most definitive structural confirmation, while IR spectroscopy provides rapid functional group identification. ¹³C NMR elucidates the carbon framework, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. By synthesizing the insights from these distinct but complementary methods, researchers can ensure the identity, purity, and suitability of this critical reagent for their synthetic applications.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. Perfluoropropionyl chloride | C3ClF5O | CID 67911. National Institutes of Health. [Link]

-

NMR Solutions. 19Flourine NMR. [Link]

-

University of Wisconsin-Madison Libraries. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Reddit. r/chemistry: 13C NMR of pentafluorophenyl group. [Link]

-

NIST. Pentafluorobenzoyl chloride. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

Sources

- 1. Perfluoropropionyl chloride | C3ClF5O | CID 67911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. reddit.com [reddit.com]

- 7. Pentafluorobenzoyl chloride [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis Using Pentafluoropropionyl Derivatization

Introduction: The Rationale for Pentafluoropropionyl Derivatization in Amino Acid Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of proteomics, metabolomics, and drug discovery. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high resolution, sensitivity, and specificity. However, the inherent physicochemical properties of amino acids—their zwitterionic nature, low volatility, and thermal lability—preclude their direct analysis by GC-MS.[1][2]

To overcome these challenges, a chemical derivatization step is essential. This process transforms the non-volatile amino acids into thermally stable and volatile derivatives suitable for GC analysis. Among the various derivatization strategies, the two-step approach involving esterification followed by acylation with a fluorinated anhydride has proven to be exceptionally robust and reliable.[1][3][4]

This guide provides a comprehensive overview and detailed protocols for the derivatization of amino acids using pentafluoropropionic anhydride (PFPA), a reagent of choice for creating highly electronegative derivatives that are particularly amenable to sensitive detection by GC-MS. While the initial query mentioned pentafluoropropionyl chloride (PFPC), the scientific literature and our extensive experience have shown that PFPA offers significant advantages. Acyl chlorides are generally more reactive and can lead to more vigorous and less controllable reactions, producing corrosive byproducts like hydrochloric acid. In contrast, PFPA provides a more controlled reaction, and its byproduct, pentafluoropropionic acid, is less corrosive and more easily managed.

The protocols outlined herein are designed to be self-validating, incorporating best practices for quantitative analysis, including the use of stable isotope-labeled internal standards. By understanding the causality behind each experimental choice, from reagent selection to reaction conditions, researchers can confidently implement and troubleshoot this powerful analytical technique.

Principle of the Two-Step Derivatization

The derivatization of amino acids for GC-MS analysis is a two-step process that targets the two primary functional groups: the carboxylic acid and the amino group. This sequential modification ensures the complete conversion of the amino acid into a volatile and thermally stable derivative.

Step 1: Esterification of the Carboxylic Acid Group

The first step involves the esterification of the carboxylic acid functionality of the amino acid. This is typically achieved by reacting the amino acid with an alcohol, such as methanol or isopropanol, in the presence of an acid catalyst. The most common approach is to use a solution of hydrochloric acid in methanol. This reaction converts the polar carboxylic acid group into a less polar and more volatile ester.

Step 2: Acylation of the Amino and Other Functional Groups

Following esterification, the second step is the acylation of the amino group and any other reactive functional groups in the amino acid side chain (e.g., hydroxyl or thiol groups). This is where pentafluoropropionic anhydride (PFPA) is introduced. PFPA is a highly effective acylating agent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to form stable pentafluoropropionyl (PFP) amides and esters, respectively. The incorporation of the highly electronegative fluorine atoms into the derivative significantly enhances its detectability by electron capture detection (ECD) and provides characteristic fragmentation patterns in mass spectrometry.

The overall two-step derivatization of an amino acid can be visualized as follows:

Diagram Caption: A simplified workflow of the two-step amino acid derivatization process.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the derivatization of amino acids from biological samples for GC-MS analysis.

Materials and Reagents

-

Amino Acid Standards: A certified mixture of amino acid standards.

-

Stable Isotope-Labeled Internal Standards: A mixture of stable isotope-labeled amino acids corresponding to the analytes of interest.

-

Pentafluoropropionic Anhydride (PFPA): High-purity grade.

-

2 M HCl in Methanol: Prepare by carefully adding acetyl chloride to anhydrous methanol.

-

Ethyl Acetate: Anhydrous, GC grade.

-

Toluene: Anhydrous, GC grade.

-

Nitrogen Gas: High purity.

-

Sample Vials: 2 mL glass vials with PTFE-lined caps.

-

Heating Block or Oven: Capable of maintaining temperatures of 80°C and 65°C.

-

Centrifuge.

Protocol 1: Derivatization of Amino Acids

This protocol is adapted from established methods and is suitable for the analysis of amino acids in biological fluids such as plasma or urine.[1][3][4]

-

Sample Preparation:

-

Pipette 100 µL of the biological sample (e.g., plasma, urine) or amino acid standard solution into a 2 mL glass vial.

-

Add an appropriate amount of the stable isotope-labeled internal standard mixture.

-

Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 40-50°C).

-

-

Esterification:

-

To the dried residue, add 200 µL of 2 M HCl in methanol.

-

Securely cap the vial and heat at 80°C for 60 minutes in a heating block or oven.

-

After heating, cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.

-

-

Acylation:

-

To the dried residue from the esterification step, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Securely cap the vial and heat at 65°C for 30 minutes.

-

Cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a stream of nitrogen.

-

-

Extraction:

-

Reconstitute the dried derivative in 200 µL of toluene (or another suitable organic solvent like ethyl acetate).

-

Vortex the vial for 30 seconds to ensure complete dissolution.

-

Transfer the solution to a GC-MS autosampler vial for analysis.

-

Diagram Caption: Step-by-step experimental workflow for amino acid derivatization.

GC-MS Analysis

The analysis of the PFP-derivatized amino acids is performed using a gas chromatograph coupled to a mass spectrometer. The following are typical parameters that can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Typical GC-MS Parameters

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Scan Range | 50-650 amu |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis and Interpretation

The identification of the derivatized amino acids is based on their retention times and mass spectra. The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Mass Spectra of PFP-Derivatized Amino Acids

The mass spectra of PFP-derivatized amino acids exhibit characteristic fragmentation patterns. The molecular ion is often weak or absent in EI mode. Common fragments include the loss of the ester group, the carboxyl group, and fragments arising from the cleavage of the amino acid side chain.

Table 2: Characteristic Mass Fragments for Selected PFP-Derivatized Amino Acids (as Methyl Esters)

| Amino Acid | Derivative | Characteristic m/z for SIM |

| Alanine | Me-PFP | 229, 200, 156 |

| Valine | Me-PFP | 257, 228, 184 |

| Leucine | Me-PFP | 271, 242, 198 |

| Isoleucine | Me-PFP | 271, 242, 198 |

| Proline | Me-PFP | 255, 226, 182 |

| Serine | Me-(PFP)2 | 407, 378, 234 |

| Threonine | Me-(PFP)2 | 421, 392, 248 |

| Aspartic Acid | DiMe-PFP | 287, 258, 214 |

| Glutamic Acid | DiMe-PFP | 301, 272, 228 |

| Phenylalanine | Me-PFP | 311, 282, 238 |

| Tyrosine | Me-(PFP)2 | 501, 472, 328 |

| Lysine | DiMe-(PFP)2 | 456, 427, 283 |

Note: The number of PFP groups depends on the number of reactive sites on the amino acid. For example, serine and threonine have hydroxyl groups that are also acylated.

Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their potential solutions.

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no derivative peaks | Incomplete drying of the sample before derivatization. | Ensure the sample is completely dry. Moisture will deactivate the PFPA. |

| Degradation of PFPA reagent. | Use fresh, high-purity PFPA. Store the reagent under anhydrous conditions. | |

| Insufficient heating during derivatization. | Ensure the heating block or oven is at the correct temperature and that the vials are heated for the specified time. | |

| Poor peak shape (tailing) | Active sites in the GC system (injector liner, column). | Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. |

| Incomplete derivatization. | Re-optimize the derivatization conditions (time, temperature, reagent amount). | |

| Variable results | Inconsistent sample or reagent volumes. | Use calibrated pipettes and be meticulous with all liquid handling steps. |

| Incomplete reaction due to matrix effects. | Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization for complex matrices. | |

| Ghost peaks | Carryover from previous injections. | Run a solvent blank after high-concentration samples. Clean the injector and replace the septum regularly. |

Safety Precautions

Pentafluoropropionic anhydride is a corrosive and moisture-sensitive reagent. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All derivatization steps should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for PFPA for detailed handling and disposal information.

Conclusion

The two-step derivatization of amino acids using esterification followed by acylation with pentafluoropropionic anhydride is a highly effective method for their quantitative analysis by GC-MS. The resulting PFP derivatives are stable, volatile, and exhibit excellent chromatographic and mass spectrometric properties. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can achieve reliable and reproducible results in their amino acid analysis workflows. The use of stable isotope-labeled internal standards is strongly recommended to ensure the highest level of accuracy and precision.

References

-

Tsikas, D., Bollenbach, A., & Baskal, S. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

- Hušek, P., & Šimek, P. (2001). Advances in amino acid analysis. LC-GC Europe, 14(3), 134-143.

-

Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. [Link]

-

Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 984. [Link]

- Knapp, D. R. (1979).

- Gerhardt, J., & Ley, J. P. (1999). Analysis of amino acids as their N(O, S)-pentafluoropropionyl-n-propyl esters by gas chromatography/mass spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ultrasensitive Quantification of Plasma Catecholamines using Pentafluoropropionyl Chloride Derivatization and LC-MS/MS

Introduction: Overcoming the Analytical Challenge of Catecholamines

Catecholamines, including norepinephrine, epinephrine, and dopamine, are critical biogenic amines that function as neurotransmitters and hormones. Their quantification in biological matrices like plasma is essential for the diagnosis and monitoring of various pathological conditions, including neuroendocrine tumors such as pheochromocytoma and paraganglioma.[1][2] However, the inherent physicochemical properties of catecholamines present significant analytical hurdles for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

These molecules are small, highly polar, and consequently exhibit poor retention on conventional reversed-phase chromatography columns.[4] Furthermore, the catechol moiety—a vicinal diol on a benzene ring—is exceptionally susceptible to oxidation, compromising sample stability and analytical accuracy.[3][5]

To circumvent these issues, chemical derivatization is a powerful strategy.[1][5][6] This application note provides a comprehensive protocol for the derivatization of catecholamines with pentafluoropropionyl chloride (PFPC), a robust acylating agent. This process converts the polar amine and hydroxyl groups into stable, hydrophobic pentafluoropropionyl (PFP) esters and amides. The resulting derivatives exhibit several key advantages:

-

Enhanced Chromatographic Retention: The bulky, nonpolar PFP groups significantly increase the hydrophobicity of the analytes, promoting strong retention on reversed-phase columns.

-

Improved Stability: Acylation of the oxidizable catechol hydroxyls and the reactive amine group protects the integrity of the analytes during sample preparation and analysis.[5]

-

Increased Mass Spectrometric Sensitivity: The high fluorine content of the PFP group can enhance ionization efficiency and promotes characteristic fragmentation, leading to lower limits of detection.

This guide offers a detailed methodology, from plasma sample preparation and derivatization to the final LC-MS/MS analysis, grounded in established principles of bioanalytical chemistry.

Critical Safety Precautions

This compound (PFPC) and related reagents are hazardous. All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Hazards: PFPC is corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[7] It reacts with water and moisture, releasing corrosive vapor.

-

Required PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles or a face shield.[8]

-

Handling: Always use PFPC in a well-ventilated fume hood.[7] Keep the container tightly closed and away from moisture.

-

Disposal: Dispose of all chemical waste, including used vials and pipette tips, in accordance with local, state, and federal regulations for hazardous materials.

The Derivatization Reaction: Mechanism and Rationale

This compound is a highly reactive acylating agent. It readily reacts with nucleophilic functional groups present in catecholamines, specifically the primary/secondary amine and the two phenolic hydroxyl groups. The reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of PFPC, leading to the displacement of the chloride leaving group and the formation of a stable amide or ester bond, respectively.

To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic organic base, such as pyridine or N,N-Diisopropylethylamine (DIPEA), is typically included in the reaction mixture.

Below is a diagram illustrating the derivatization of dopamine as a representative catecholamine.

Caption: Reaction of Dopamine with PFPC to form a stable derivative.

Experimental Protocols

This section details the complete workflow, from plasma collection to data acquisition. It is essential to include quality control (QC) samples and calibration standards in each analytical run to ensure data validity.

Plasma Sample Preparation & Extraction

The goal of sample preparation is to isolate the catecholamines from complex biological interferences like proteins and lipids and to concentrate them prior to derivatization.[1][6] This protocol utilizes Solid-Phase Extraction (SPE) with a weak cation exchange (WCX) sorbent.

Materials:

-

Human plasma collected in EDTA tubes, stored at -80°C.

-

Stabilizer solution: 0.5 M EDTA with 317 mg/mL sodium metabisulfite.[9]

-

Internal Standard (IS) solution: A mixture of deuterated catecholamine analogs (e.g., Dopamine-d4, Epinephrine-d6, Norepinephrine-d6) in methanol.

-

Weak Cation Exchange (WCX) SPE cartridges or 96-well plates.

-

Reagents: Formic acid, ammonium hydroxide, acetonitrile (ACN), methanol (MeOH) - all LC-MS grade.

Protocol:

-

Thawing and Stabilization: Thaw frozen plasma samples on ice. Immediately add 2% v/v of the stabilizer solution to prevent oxidation.[9] Vortex briefly.

-

Internal Standard Spiking: To 500 µL of stabilized plasma, add 25 µL of the IS solution. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the WCX SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water.

-

Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge. Allow it to pass through slowly under gravity or gentle vacuum.

-

Washing:

-

Wash 1: 1 mL of 0.1% formic acid in water.

-

Wash 2: 1 mL of MeOH.

-

Dry the cartridge thoroughly under high vacuum for 5 minutes to remove residual solvent.

-

-

Elution: Elute the catecholamines from the sorbent with 2 x 500 µL aliquots of 5% ammonium hydroxide in MeOH into a clean collection tube. The basic pH neutralizes the charge interaction, releasing the analytes.

-

Evaporation: Dry the eluate completely under a gentle stream of nitrogen at 35-40°C. The resulting dried extract is now ready for derivatization.

Caption: Workflow for catecholamine extraction from plasma.

PFPC Derivatization Protocol

This step must be performed immediately after sample extraction. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the PFPC reagent.

Materials:

-

Dried sample extract from step 4.1.

-

Derivatization Reagent: 10% this compound (PFPC) in anhydrous acetonitrile (v/v). Prepare fresh.

-

Catalyst/Base: Anhydrous Pyridine or DIPEA.

-

Reaction Solvent: Anhydrous Ethyl Acetate.

Protocol:

-

Reconstitution: Reconstitute the dried sample extract in 50 µL of anhydrous ethyl acetate.

-

Add Base: Add 10 µL of anhydrous pyridine to the reconstituted sample. Vortex briefly.

-

Initiate Reaction: Add 20 µL of the freshly prepared 10% PFPC solution. Cap the vial tightly and vortex immediately.

-

Incubation: Place the reaction vial in a heating block at 60°C for 30 minutes.

-

Quenching & Drying: After incubation, cool the vial to room temperature. Evaporate the contents to dryness under a gentle stream of nitrogen. This removes excess reagent and pyridine.

-

Final Reconstitution: Reconstitute the dried derivative in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex, centrifuge briefly, and transfer the supernatant to an LC autosampler vial. The sample is now ready for injection.

LC-MS/MS Analysis

The analysis of the fluorinated derivatives is best performed on a column that provides fluorine-specific interactions, such as a pentafluorophenyl (PFP) phase column.[9]

| Parameter | Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and speed, essential for complex matrices. |

| Column | PFP (Pentafluorophenyl) Column (e.g., 2.1 x 100 mm, 1.8 µm) | Offers unique selectivity for fluorinated compounds through dipole-dipole, pi-pi, and hydrophobic interactions, enhancing separation from matrix components. |

| Column Temp. | 40 °C | Ensures reproducible retention times and good peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A generic gradient to elute the hydrophobic derivatives. Must be optimized. |

| Injection Vol. | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Required for the high selectivity and sensitivity of MRM experiments.[9] |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Catecholamine derivatives readily form positive ions. |

| MRM Transitions | Analyte-Specific (see below) | Must be empirically determined for the tris-PFP derivatives. Precursor will be [M+H]+. Products will result from fragmentation of the PFP groups and side chain. |

Note on MRM Transitions: The exact m/z values for precursor and product ions must be determined by infusing a derivatized standard of each catecholamine. As an example, for Dopamine (MW=153.18), the tris-PFP derivative would have a molecular weight of 153.18 - 3 (H) + 3 * (147.01) = 591.21. The [M+H]+ precursor ion would be ~592.2 m/z. Product ions would correspond to losses of PFP groups or other characteristic fragments.

Caption: Overall workflow for the analysis of PFP-derivatives.

Conclusion

The derivatization of plasma catecholamines with this compound provides a robust and sensitive method for their quantification by LC-MS/MS. This approach effectively addresses the core challenges of poor chromatographic retention and analyte instability. By converting the polar, labile catecholamines into stable, hydrophobic derivatives, this protocol enables reliable, low-level detection suitable for both clinical research and drug development applications. The combination of a streamlined SPE procedure, an efficient derivatization reaction, and a selective PFP chromatography phase ensures high-quality, reproducible data.

References

-

Title: Plasma Catecholamines by LC/MS/MS Source: Agilent Technologies, Inc. Application Note URL: [Link]

-

Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: Molecules (MDPI) URL: [Link]

-

Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Catecholamine Analysis in Plasma or Urine Source: Amuza Inc. URL: [Link]

-

Title: In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research Source: Waters Corporation URL: [Link]

-

Title: Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine Source: Molecules (MDPI) URL: [Link]

-

Title: In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines Source: PubMed URL: [Link]

-

Title: LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge Source: ResearchGate URL: [Link]

-

Title: A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts Source: Shimadzu URL: [Link]

-

Title: Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography Source: PubMed URL: [Link]

-

Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: Molecules (MDPI) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. agilent.com [agilent.com]

Application of Pentafluoropropionyl Chloride in Environmental Sample Analysis: A Technical Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the application of pentafluoropropionyl chloride (PFPC) as a derivatizing agent for the analysis of environmental contaminants. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, practical methodologies, and advanced analytical techniques that underpin the robust and sensitive detection of trace-level pollutants. By transforming polar, non-volatile analytes into thermally stable and volatile derivatives, PFPC derivatization, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a powerful tool for environmental monitoring and risk assessment.

The Rationale for Derivatization in Environmental Analysis

Many environmental contaminants, including phenols, aromatic amines, and certain pesticides, possess polar functional groups (-OH, -NH₂, -SH) that render them unsuitable for direct GC-MS analysis. These characteristics lead to poor chromatographic peak shape, low volatility, and thermal instability. Chemical derivatization is a critical sample preparation step that overcomes these limitations by chemically modifying the analyte to enhance its analytical properties.

This compound is a highly effective acylation reagent that reacts with active hydrogens in functional groups to introduce a pentafluoropropionyl (PFP) group. The introduction of this fluorinated moiety offers several key advantages:

-